Molinate

概要

説明

. It is known for its selective action and has been widely used in agriculture to ensure the healthy growth of crops by eliminating unwanted weeds.

準備方法

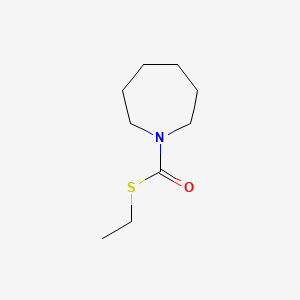

Synthetic Routes and Reaction Conditions: Molinate is synthesized through the reaction of hexahydro-1H-azepine-1-carbothioic acid with ethyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent any side reactions.

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process involves strict control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further purifies this compound before it is formulated into herbicidal products.

化学反応の分析

Types of Reactions: Molinate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound-alcohol and subsequently this compound-acid.

Photocatalytic Degradation: this compound can be degraded through photocatalysis using semiconductors like titanium dioxide.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Catalysts: Titanium dioxide for photocatalytic degradation.

Conditions: Varying pH levels, presence of light for photocatalysis, and controlled temperatures for hydrolysis.

Major Products Formed:

- This compound-alcohol

- This compound-acid

- Hexahydro-1H-azepine-1-carbothioic acid

- Ethanol

科学的研究の応用

Molinate has been extensively studied for its applications in various fields:

- Agriculture: Primarily used as a herbicide to control weeds in rice fields. It is applied pre-planting or post-planting to ensure effective weed control .

- Environmental Science: Research on the microbial degradation of this compound has provided insights into bioremediation techniques for contaminated sites. Specific bacteria, such as Gulosibacter molinativorax, have been identified to degrade this compound into non-toxic compounds .

- Chemistry: Studies on the photocatalytic degradation of this compound have contributed to the development of advanced oxidation processes for water treatment .

作用機序

Molinate exerts its herbicidal effects by inhibiting the elongation of weed shoots. It is absorbed by the roots and leaves of the plants and translocated throughout the plant. This compound inhibits the synthesis of gibberellic acid, a plant hormone essential for growth, leading to stunted growth and eventual death of the weeds . Additionally, this compound acts as a cholinesterase inhibitor, affecting the nervous system of the target organisms .

類似化合物との比較

- Butylate: Used for controlling annual grasses and some broadleaf weeds in crops like corn and soybeans.

- EPTC: Applied to control annual grasses and certain broadleaf weeds in various crops.

- Thiobencarb: Used in rice fields to control annual grasses and broadleaf weeds, similar to molinate.

生物活性

Molinate is a thiocarbamate herbicide primarily used in rice paddies for the control of grass weeds. Its biological activity has been the subject of various studies, focusing on its metabolism, toxicity, and potential effects on human health and the environment.

Chemical Structure and Metabolism

This compound's chemical structure allows it to undergo various metabolic processes, resulting in several metabolites, including this compound sulfoxide and this compound sulfone. The metabolism of this compound can occur via two main pathways:

- Hydroxylation of the ring - Predominant at lower doses, considered a detoxification route.

- Oxidation of the thiol moiety - Leading to sulfoxidation and further oxidation to sulfone, which is associated with increased toxicity at higher doses .

Inhibition of Aldehyde Dehydrogenase (ALDH)

Research indicates that this compound and its metabolites significantly inhibit ALDH, an enzyme crucial for metabolizing neurotransmitters like dopamine. Inhibition of ALDH can lead to the accumulation of neurotoxic metabolites such as 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is linked to neurotoxicity .

Table 1: Relative Potency of this compound and Its Metabolites on ALDH Inhibition

| Compound | Inhibition Potency |

|---|---|

| This compound Sulfone | Most Potent |

| This compound Sulfoxide | Moderate |

| This compound | Least Potent |

Developmental and Reproductive Toxicity

Studies have shown that exposure to this compound can lead to developmental neurotoxicity. For instance, pups born to this compound-treated dams exhibited functional and anatomical nervous system effects. Additionally, there were indications of reproductive toxicity across various animal studies, particularly in male rats .

Table 2: Summary of Toxicological Findings from Animal Studies

| Study Type | Route of Exposure | Critical Effects | NOEL (mg/kg bw/d) | LOEL (mg/kg bw/d) |

|---|---|---|---|---|

| 90-Day Repeat Dose Study | Oral | Reduced body weight gain | 20 | 100 |

| Developmental Neurotoxicity Study | Oral | Reduction in startle amplitude | Not Determined | 1.8 |

| Reproductive Study | Oral | Decreased sperm viability | 0.2 | Not Reported |

Case Studies on Environmental Impact

A scenario-based exposure risk assessment indicated that higher application rates of this compound pose greater risks to aquatic organisms in paddy fields. This finding emphasizes the need for careful management practices when using this herbicide in agricultural settings .

Q & A

Basic Research Questions

Q. What are the primary environmental fate and degradation pathways of molinate in agricultural ecosystems?

this compound, a thiocarbamate herbicide, exhibits moderate persistence in soil (half-life: 5–21 days) and high water solubility, leading to mobility in aquatic systems . Microbial degradation is the dominant pathway, with Gulosibacter molinativorax ON4T identified as a key degrader via hydrolysis, producing non-toxic metabolites . Methodological approaches include:

- Soil/water half-life assays : Measure degradation rates under controlled aerobic/anaerobic conditions.

- Metabolite profiling : Use LC-MS to identify intermediates like keto-molinate derivatives .

- Microbial enrichment cultures : Isolate degradative strains using this compound as the sole carbon source .

Q. What analytical methods are recommended for quantifying this compound and its metabolites in environmental samples?

- Liquid chromatography-mass spectrometry (LC-MS) : Validated for detecting this compound in surface water at ng/L levels, with a limit of detection (LOD) of 0.3–0.6 µg/L .

- Gas chromatography (GC) : Suitable for volatile derivatives; however, LC-MS is preferred for polar metabolites like 4-keto-molinate .

- UV spectrophotometry : Used for rapid screening in alginate-based bioremediation studies .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) models address interspecies differences in this compound metabolism?

PBPK models for this compound integrate species-specific parameters (e.g., partition coefficients, metabolic rates) to predict tissue dosimetry. Key steps include:

- Model calibration : Use rat in vivo data (e.g., 10–100 mg/kg oral doses) to optimize absorption constants and partition coefficients .

- Validation : Compare simulations against experimental blood/testes concentrations in rats (±1 SD accuracy) and humans (e.g., 5.06 mg oral dose predictions within a factor of 2) .

- Sensitivity analysis : Identify critical parameters (e.g., liver blood flow rate, Km for sulfoxidation) influencing this compound sulfoxide formation .

Q. What experimental strategies resolve contradictions in this compound’s reported teratogenic effects?

Conflicting teratogenicity data (e.g., positive in some rodent studies vs. negative in others) require:

- Dose-response replication : Use standardized protocols (e.g., OECD Guidelines 414) across multiple model organisms (rats, zebrafish) .

- Mechanistic studies : Test this compound sulfoxide’s inhibitory effects on aldehyde dehydrogenase (ALDH2) via mass spectrometry-based protein adduct analysis .

- Epigenetic profiling : Assess DNA methylation changes in embryos exposed to this compound at varying thresholds .

Q. How can structure-guided enzyme engineering enhance this compound hydrolase activity for broader thiocarbamate degradation?

- Crystallography : Resolve enzyme structures (e.g., this compound hydrolase at 2.27 Å) to identify catalytic residues (e.g., Arg187) .

- Site-directed mutagenesis : Engineer mutants (e.g., Arg187Ala) to expand substrate specificity toward bulkier thiocarbamates like thiobencarb .

- Activity assays : Measure hydrolytic efficiency (kcat/Km) against this compound analogs under varying pH/temperature conditions .

Q. What statistical approaches are optimal for analyzing spatial-temporal this compound contamination in watersheds?

- Multivariate regression : Correlate this compound concentrations in irrigation water (e.g., Sacramento River Watershed) with rice planting cycles and rainfall patterns .

- Geospatial modeling : Use GIS tools to map contamination hotspots and predict groundwater leaching risks .

- Time-series analysis : Apply autoregressive models to assess persistence of 4-keto-molinate in aquatic systems .

Q. Methodological Best Practices

- Data reproducibility : For PBPK models, document all parameter sources (e.g., in vitro metabolic rates, tissue:blood PCs) in supplemental materials .

- Conflict resolution : Use systematic reviews (PRISMA guidelines) to synthesize fragmented toxicological data .

- Ethical compliance : Adhere to OECD/EPA guidelines for in vivo studies, ensuring humane endpoints and minimal sample sizes .

特性

IUPAC Name |

S-ethyl azepane-1-carbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NOS/c1-2-12-9(11)10-7-5-3-4-6-8-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDOPGXGGQYYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)N1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024206 | |

| Record name | Molinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Molinate is a clear liquid with aromatic odor. Non corrosive. Used as an herbicide., Clear amber liquid; [HSDB] | |

| Record name | MOLINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

136.5 °C @ 10 mm Hg | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

139 °C (OC) | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with acetone, ethanol, kerosene, 4-methylpentan-2-one, xylene, In water, 970 mg/l @ 25 °C | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.063 g/ml @ 20 °C | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0056 [mmHg], 5.6X10-3 mm Hg @ 25 °C | |

| Record name | Molinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid, Amber liquid | |

CAS No. |

2212-67-1 | |

| Record name | MOLINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molinate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68N5G08DJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。